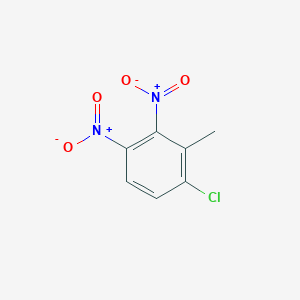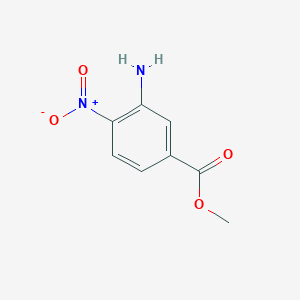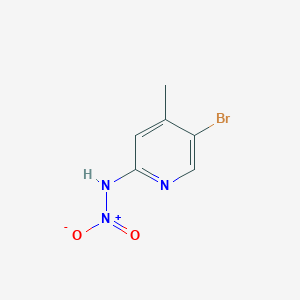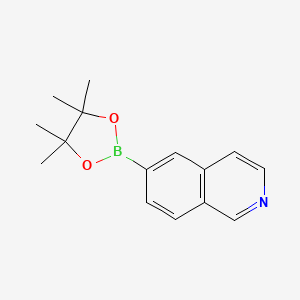![molecular formula C6H5N3O B1357039 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one CAS No. 51617-92-6](/img/structure/B1357039.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” is a chemical compound that has been identified as a PPARα-selective activator . It has a unique structure that allows it to form a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD), which is thought to be essential for PPARα activation . This compound has been recognized for its potential in treating dyslipidemia .
Synthesis Analysis
The synthesis of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been comprehensively reported from 2017 to 2021 .
Molecular Structure Analysis
The molecular structure of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” is unique and allows it to form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” derivatives have been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
科研应用
Synthesis and Biomedical Applications
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is part of the heterocyclic compounds known as pyrazolo[3,4-b]pyridines, which exhibit diverse biomedical applications. These compounds, including over 300,000 1H-pyrazolo[3,4-b]pyridines, have been explored in more than 5,500 references, including patents. Their biomedical relevance lies in the versatility of substituents present at key positions and the methods used for their synthesis, leading to potential therapeutic applications in various medical fields (Donaire-Arias et al., 2022).
Kinase-Focused Drug Discovery
The compound's structure, specifically the arrangement of hydrogen bond donors and acceptors, makes it suitable for ATP competitive binding to kinase enzymes. This characteristic has led to its use in drug discovery, particularly in the development of kinase-focussed libraries for targeting cancer drug targets (Smyth et al., 2010).
Cyclin-Dependent Kinases Inhibition
1H-Pyrazolo[4,3-b]pyridine has shown effectiveness as an inhibitor of cyclin-dependent kinases (CDK1/CDK2) in vitro. Its cytotoxic properties in cells, including the ability to block cell cycle progression and induce apoptosis, highlight its potential in cancer therapy (Misra et al., 2003).
Antimitotic Activity in Cancer Research
Compounds based on 2H-pyrazolo[4,3-c]pyridines have been synthesized and evaluated for cytotoxicity against cancer cell lines. Their ability to induce cell cycle arrest and apoptosis through mechanisms like caspase activation and PARP-1 fragmentation suggests their significance in cancer research (Milišiūnaitė et al., 2018).
Antileishmanial Activity
1H-Pyrazolo[3,4-b]pyridine phosphoramidates have been synthesized and shown to have significant antileishmanial activity against Leishmania amazonensis promastigotes. This research suggests their potential as therapeutic agents in the treatment of leishmaniasis (Medeiros et al., 2017).
Optical and Electronic Properties
Studies on pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have revealed their potential in the field of electronics. Their thermal stability and optical properties, along with their behavior in device fabrication like rectification, suggest their applicability in optoelectronics (El-Menyawy et al., 2019).
未来方向
性质
IUPAC Name |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVTWEMNKKHPEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480723 |
Source


|
| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one | |
CAS RN |
51617-92-6 |
Source


|
| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。









![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)


